![molecular formula C23H31N5O2 B2461836 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838885-15-7](/img/structure/B2461836.png)
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Psychotropic Activity
New derivatives of purine-2,6-dione, specifically designed as potential ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), have demonstrated promising psychotropic activity. These compounds, including variants with modifications at the 7- and 8- positions of the purine-2,6-dione core, have shown anxiolytic and antidepressant properties in various in vivo models. One study highlighted a compound that displayed significant antidepressant-like effects and anxiolytic-like activity, suggesting the potential of these derivatives in designing new psychotropic drugs with optimized receptor affinity and selectivity profiles (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another area of research application involves the analgesic and anti-inflammatory properties of related purine derivatives. New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic activity in in vivo models, with some compounds exhibiting effects stronger than reference drugs. These findings suggest that such derivatives could represent a new class of analgesic and anti-inflammatory agents, meriting further pharmacological evaluation (Zygmunt et al., 2015).
Molecular Structure and Interaction Studies
The molecular structures and interaction patterns of related methylxanthines have been examined, providing insights into their pharmacological effects. Studies involving nuclear quadrupole resonance and computational methods have elucidated the significance of intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking, in determining the biological activity profiles of these compounds. Such research aids in understanding the structural basis of the therapeutic potential of purine derivatives (Latosinska et al., 2014).
Propiedades
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-10-7-8-14-27(17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)15-9-13-18-11-5-4-6-12-18/h4-6,11-12,17H,7-10,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIIVAISYNFNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

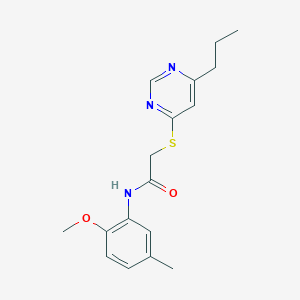
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)
![5-Bromo-2-(7-bromobenzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid](/img/structure/B2461756.png)
![[1-[(2-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2461759.png)
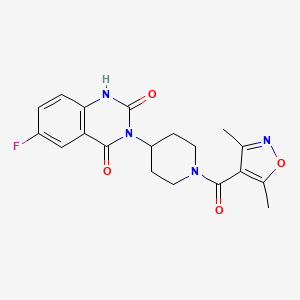
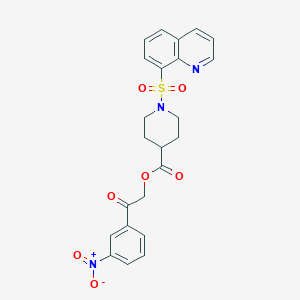
![3-[(Methylamino)methyl]pentan-3-ol](/img/structure/B2461763.png)
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide](/img/structure/B2461765.png)
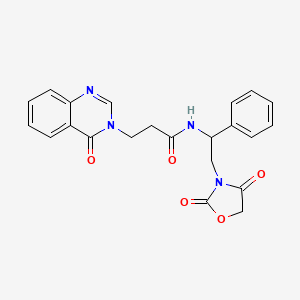
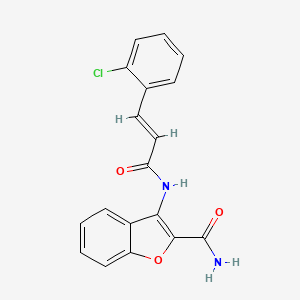
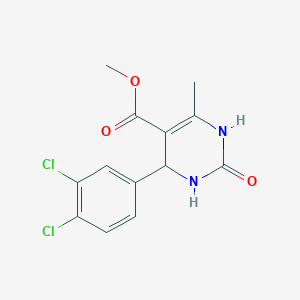
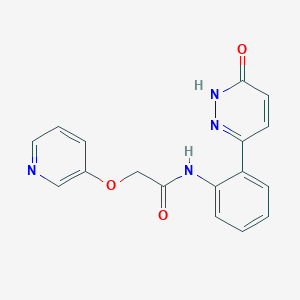
![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)
![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)